molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No. B045858
CAS RN: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Description

5-Phenyloxazole is a chemical compound with the molecular formula C9H7NO . It is used in research and development .


Synthesis Analysis

A series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized, and their structure-activity relationships (SARs) were studied . N,5-diphenyloxazole-2-carboxamides 6, 7, and 9, which mimicked ABT751, showed improved cytotoxicity compared with ABT751 .


Molecular Structure Analysis

The molecular structure of 5-Phenyloxazole consists of a five-membered aromatic heterocycle . It serves as the building blocks of a variety of unique and highly functional natural and artificial products .


Chemical Reactions Analysis

The primary reaction pathway constitutes the [4+2]-cycloaddition of singlet oxygen to the oxazole ring, favoring an energetically accessible corridor of 57 kJ/mol to produce imino-anhydride which is postulated to convert to triamide end-product in subsequent steps .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole, including 5-Phenyloxazole, is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Antimycobacterial Activity

Several analogues of 5-Phenyloxazole, namely 2-(3´-pyridyl)-5-phenyloxazole and 2,5-diphenyloxazole, have been synthesized and found to be effective antitubercular agents .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

Part of Medicinal Compounds

Oxazoles and its derivatives, including 5-Phenyloxazole, are a part of a number of medicinal compounds . These compounds include aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Synthesis of Oxazolo[5,4-d]pyrimidines

Oxazolo[5,4-d]pyrimidine scaffold, which can be synthesized from 5-aminooxazole-4-carboxylic acid esters, is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets . These targets include potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Improved Cytotoxicity

A series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized, and their structure-activity relationships (SARs) were studied . N,5-diphenyloxazole-2-carboxamides, which mimicked ABT751, showed improved cytotoxicity compared with ABT751 .

Safety And Hazards

When handling 5-Phenyloxazole, it is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 5-Phenyloxazole were not found in the search results, it is worth noting that oxazole and its derivatives have critical roles not only in heterocycle (bio)chemistry research, but also as the backbone of many active natural and medicinal species . These diverse and specialized functions can be attributed to the unique physicochemical properties of oxazole . Therefore, it is expected that future research will continue to explore the potential applications of 5-Phenyloxazole and its derivatives in various fields.

properties

IUPAC Name

5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPBEGIASEWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343362
Record name 5-Phenyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyloxazole

CAS RN

1006-68-4
Record name 5-Phenyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyloxazole
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Record name 5-Phenyloxazole
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Synthesis routes and methods I

Procedure details

A mixture of benzaldehyde (3 g, 28.3 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (5.5 g, 28.3 mmol) and K2CO3 (5.9 g, 42.5 mmol) in 60 mL methanol was refluxed for 2 h and then concentrated. 250 mL EtOAc was added and the mixture was washed with water and brine, dried, and concentrated to give 5-phenyl oxazole (3.4 g). MS (ESI) m/z 145 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tosylmethyl isocyanide (5.86 g, 30 mmol), benzaldehyde (3.18 g, 30 mmol) and K2CO3 (6.22 g, 45 mmol) in 60 ml MeOH was refluxed for 2 hr and concentrated. 250 ml EtOAc was added and the mixture was washed with H2O, brine, dried and concentrated. The residue was chromatographed on silica gel using 15:1 hexane/EtOAc to afford the title compound of this step (2.5 g, 57%) as a white solid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    ANone: 5-Phenyloxazole has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

      A: 5-Phenyloxazole exhibits characteristic absorption and emission spectra. For example, 2,2′-p-phenylenebis(5-phenyloxazole) (POPOP), a derivative, displays a maximum absorption wavelength of 445 nm and strong fluorescence at this wavelength in dioxane. []

        A: 5-Phenyloxazole derivatives like POPOP are used as secondary solutes in liquid scintillation counting due to their efficient energy transfer properties and high solubility in organic solvents. [] They enhance the detection of ionizing radiation by shifting the emission wavelength to a region more sensitive to photomultiplier tubes.

          A: Yes, researchers have successfully incorporated 2-(1-naphthyl)-5-phenyloxazole (αNPO) and other derivatives into polyvinyltoluene (PVT) resin matrices to create plastic scintillators. [, ] These materials show promising efficiency for detecting various types of ionizing radiation.

            A: The planar structure and conjugated π-electron system of 5-Phenyloxazole derivatives contribute to their fluorescence. These properties make them suitable for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. [, ]

              A: Some 5-Phenyloxazole derivatives can exhibit thermal degradation at high temperatures. Researchers have identified molecules like POPOP, NPO, BTBP, and BPB as suitable high-temperature fluorescent thermometers, with operating ranges extending up to 175 °C under oxygen-saturated conditions. []

                A: 2-(1-phthalimido)alkyl-5-phenyloxazoles can act as both a carboxyl protecting group and an activating group during peptide synthesis. Ozonolysis of the oxazole ring generates a reactive intermediate that facilitates peptide bond formation. []

                  A: Yes, 5-Phenyloxazole can be metalated, typically with lithium reagents, at the 2-position. This allows for the introduction of various substituents, enabling the synthesis of a diverse range of 2,4-bifunctionalized oxazoles. []

                    A: Reacting benzoylphenyldiazomethane with various nitriles in the presence of a tungsten hexachloride (WCl6) catalyst yields 2-substituted 4,5-diphenyloxazoles. This reaction proceeds through a tungsten-carbene intermediate. []

                    A: Yes, the ozonolysis of 2-deuterio-5-phenyloxazole yields deuterioformic benzoic anhydride, a valuable reagent for introducing a deuterioformyl group into molecules. []

                      A: Studies on 2-phenylethylamines and 5-phenyloxazoles interacting with insect tyramine receptors demonstrate that substituents on the phenyl ring significantly impact activity. For example, a para-hydroxy group is crucial for agonist activity. []

                        A: Yes, research has explored 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors. Optimizing the substituents on both aryl rings led to potent inhibitors with good enzymatic and cellular activity. []

                          A: Coating the resin with a polymer layer, such as poly[[2-(methacryloyloxy)ethyl]trimethylammonium chloride], can prevent leaching of the fluor molecules and improve the long-term stability of the material. []

                          A: Scintillating anion exchange resins, incorporating fluors like α-NPO, have been developed for online monitoring of radionuclides like 99Tc and 129I in aqueous environments. The resin selectively binds the radionuclide, and the decay events generate scintillation light, enabling real-time detection and quantification. [, ]

                          A: Yes, research has explored 5-phenyloxazole-2-carboxylic acid derivatives as potential inhibitors of tubulin polymerization, which holds promise for anticancer drug development. [] Additionally, 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. []

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